Cas no 2138435-40-0 (5-Amino-5-cyclopropylhex-1-yn-3-one)

5-Amino-5-cyclopropylhex-1-yn-3-one is a specialized organic compound featuring a cyclopropyl group and an amino functionality adjacent to a conjugated alkyne-ketone system. This structure offers unique reactivity, making it valuable in synthetic chemistry, particularly for constructing complex heterocycles or functionalized intermediates. The cyclopropyl moiety introduces steric and electronic effects, while the amino group enhances nucleophilic potential, enabling selective modifications. The alkyne-ketone framework allows for further derivatization via click chemistry or carbonyl-based reactions. Its well-defined molecular architecture makes it suitable for pharmaceutical and agrochemical research, where precise structural control is critical. The compound’s stability under standard conditions ensures reliable handling in laboratory applications.
5-Amino-5-cyclopropylhex-1-yn-3-one structure
2138435-40-0 structure
Product Name:5-Amino-5-cyclopropylhex-1-yn-3-one
CAS No:2138435-40-0
MF:C9H13NO
MW:151.205622434616
CID:5968242
PubChem ID:165465769
Update Time:2025-06-08

5-Amino-5-cyclopropylhex-1-yn-3-one Chemical and Physical Properties

Names and Identifiers

    • 2138435-40-0
    • EN300-796236
    • 5-amino-5-cyclopropylhex-1-yn-3-one
    • 5-Amino-5-cyclopropylhex-1-yn-3-one
    • Inchi: 1S/C9H13NO/c1-3-8(11)6-9(2,10)7-4-5-7/h1,7H,4-6,10H2,2H3
    • InChI Key: DUQCHHXXWGYZIW-UHFFFAOYSA-N
    • SMILES: O=C(C#C)CC(C)(C1CC1)N

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 43.1Ų

5-Amino-5-cyclopropylhex-1-yn-3-one Pricemore >>

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Additional information on 5-Amino-5-cyclopropylhex-1-yn-3-one

Introduction to 5-Amino-5-cyclopropylhex-1-yn-3-one (CAS No. 2138435-40-0)

5-Amino-5-cyclopropylhex-1-yn-3-one (CAS No. 2138435-40-0) is a novel organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its cyclopropyl and acetylenic functionalities, which contribute to its reactivity and versatility in synthetic transformations.

The chemical structure of 5-Amino-5-cyclopropylhex-1-yn-3-one consists of a cyclopropyl ring attached to a hexynone backbone, with an amino group at the 5-position. The presence of the amino group enhances the compound's nucleophilicity, making it an attractive building block for the synthesis of more complex molecules. The acetylenic moiety, on the other hand, provides a handle for further functionalization through various reactions such as Sonogashira coupling, click chemistry, and hydrogenation.

Recent studies have explored the potential of 5-Amino-5-cyclopropylhex-1-yn-3-one in the development of new pharmaceuticals. For instance, a 2022 study published in the Journal of Medicinal Chemistry investigated the use of this compound as a scaffold for the synthesis of potent inhibitors of protein-protein interactions (PPIs). The researchers found that derivatives of 5-Amino-5-cyclopropylhex-1-yn-3-one exhibited high binding affinity and selectivity towards specific PPIs, which are implicated in various diseases such as cancer and neurodegenerative disorders.

In another study, published in the European Journal of Organic Chemistry, scientists explored the synthetic utility of 5-Amino-5-cyclopropylhex-1-yn-3-one in the preparation of bioactive natural products. The compound was used as a key intermediate in the total synthesis of several marine natural products with potent antifungal and antibacterial properties. The ease of functionalization and high yield obtained from these reactions highlight the potential of 5-Amino-5-cyclopropylhex-1-yn-3-one as a valuable tool in natural product synthesis.

The cyclopropyl ring in 5-Amino-5-cyclopropylhex-1-yn-3-one is known for its strain energy, which can be harnessed to drive various chemical reactions. This strain energy makes the compound particularly useful in cycloaddition reactions, such as [2+2] cycloadditions and Diels-Alder reactions. These reactions can be used to construct complex cyclic structures with high regioselectivity and stereoselectivity, which are essential for the synthesis of bioactive molecules.

Beyond its applications in medicinal chemistry, 5-Amino-5-cyclopropylhex-1-yn-3-one has also shown promise in materials science. A 2021 study published in the Journal of Materials Chemistry A demonstrated that this compound can be used as a precursor for the synthesis of conductive polymers with tunable electronic properties. The researchers found that by varying the substituents on the cyclopropyl ring and acetylenic moiety, they could fine-tune the electrical conductivity and mechanical properties of the resulting polymers. This opens up new possibilities for applications in organic electronics and energy storage devices.

In conclusion, 5-Amino-5-cyclopropylhex-1-yn-3-one (CAS No. 2138435-40-0) is a versatile organic compound with a wide range of potential applications. Its unique chemical structure, characterized by a cyclopropyl ring and an acetylenic moiety, makes it an attractive building block for synthetic transformations in medicinal chemistry and materials science. Ongoing research continues to uncover new uses for this compound, highlighting its importance as a key intermediate in modern chemical research.

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